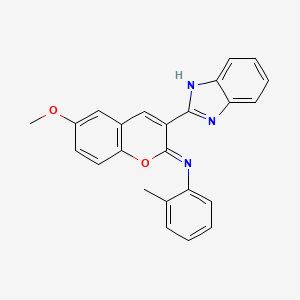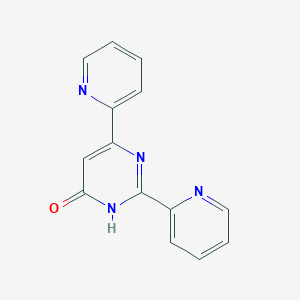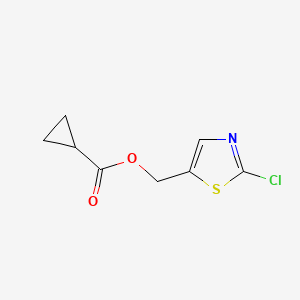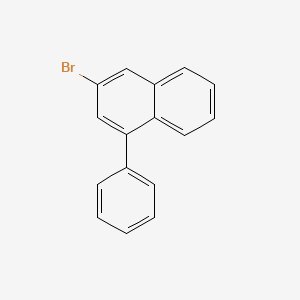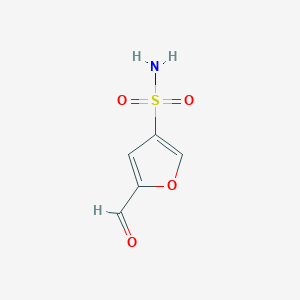
5-Formylfuran-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formylfuran-3-sulfonamide is an organosulfur compound with the molecular formula C5H5NO4S It is characterized by the presence of a formyl group (-CHO) attached to a furan ring, which is further substituted with a sulfonamide group (-SO2NH2)
Wissenschaftliche Forschungsanwendungen
5-Formylfuran-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and as a building block for various chemical processes.
Wirkmechanismus
Target of Action
The primary target of 5-Formylfuran-3-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and multiplication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . Folic acid is essential for the synthesis of nucleic acids in bacteria. By inhibiting its production, this compound disrupts DNA replication, transcription, and cell division, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial growth, this compound effectively halts the life cycle of the bacteria, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the absorption and distribution of the drug. More research is needed to fully understand the influence of environmental factors on the action of this compound.
Safety and Hazards
Zukünftige Richtungen
The future directions of research on sulfonamides like 5-Formylfuran-3-sulfonamide could involve exploring new synthesis methods, investigating their potential uses in various applications, and studying their environmental impact . Additionally, the development of new sulfonamide derivatives could lead to the discovery of compounds with improved properties and efficacy .
Biochemische Analyse
Biochemical Properties
5-Formylfuran-3-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. It interacts with various enzymes, proteins, and other biomolecules, playing a role in diverse biochemical reactions
Cellular Effects
They can influence cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It has been suggested that it may be involved in a reaction with L-alanine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylfuran-3-sulfonamide typically involves the formylation of furan derivatives followed by sulfonamide substitution. One common method is the Vilsmeier-Haack reaction, where furan is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The resulting 5-formylfuran is then reacted with sulfonamide reagents under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Formylfuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 5-Carboxyfuran-3-sulfonamide
Reduction: 5-Hydroxymethylfuran-3-sulfonamide
Substitution: Derivatives with different substituents on the sulfonamide nitrogen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Formylfuran-2-sulfonamide: Similar structure but with the formyl group at the 2-position of the furan ring.
5-Formylthiophene-3-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
5-Formylpyrrole-3-sulfonamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
5-Formylfuran-3-sulfonamide is unique due to the specific positioning of the formyl and sulfonamide groups on the furan ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-formylfuran-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKAEVNNWRKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1S(=O)(=O)N)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

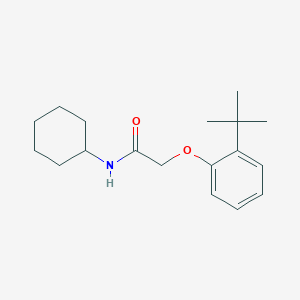
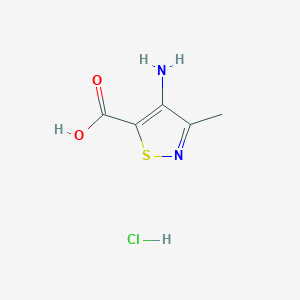
![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)
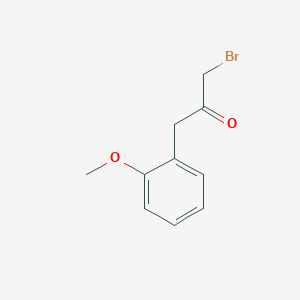

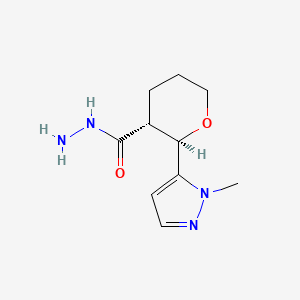
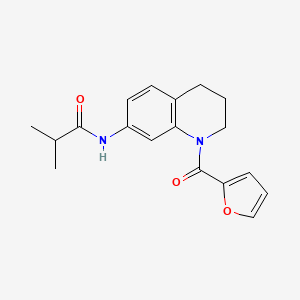
![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)
